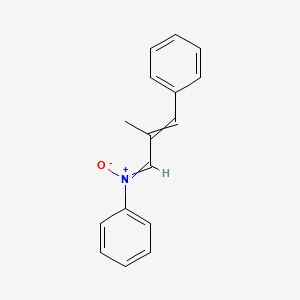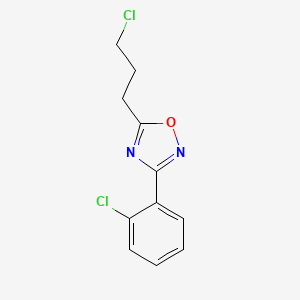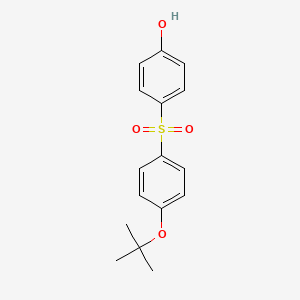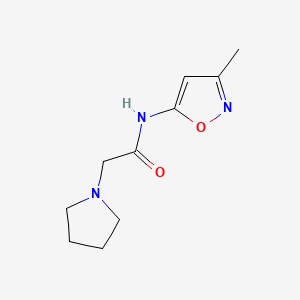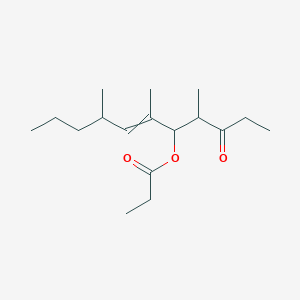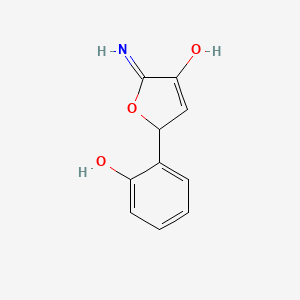
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol is a heterocyclic compound that features a furan ring fused with a phenol group and an imine functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol typically involves the condensation of 2-hydroxybenzaldehyde with an appropriate amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol involves its interaction with biological targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the imine group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxyphenyl)-1,2,4-triazole-3-thione:
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in various analytical applications.
Uniqueness
5-(2-Hydroxyphenyl)-2-imino-2,5-dihydrofuran-3-ol is unique due to its specific combination of a furan ring, phenol group, and imine functionality, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
94830-29-2 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-5-imino-2H-furan-4-ol |
InChI |
InChI=1S/C10H9NO3/c11-10-8(13)5-9(14-10)6-3-1-2-4-7(6)12/h1-5,9,11-13H |
Clé InChI |
KQCSKGXVXQGEOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2C=C(C(=N)O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)

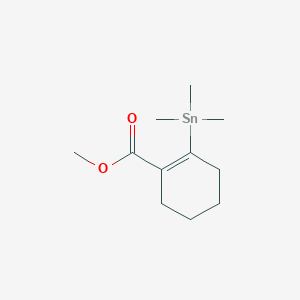
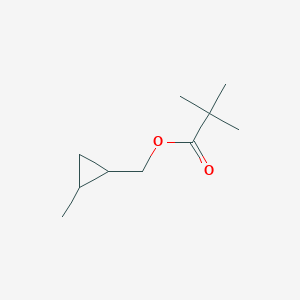
![1-[(Pentadecafluoroheptyl)oxy]octane](/img/structure/B14348344.png)
![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
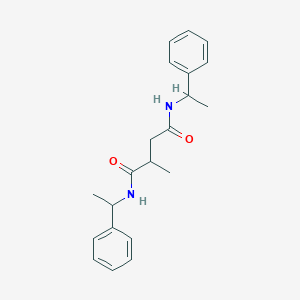
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
